molecular formula C15H13ClN2S2 B6142573 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine CAS No. 793727-54-5

4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine

Cat. No.: B6142573
CAS No.: 793727-54-5
M. Wt: 320.9 g/mol
InChI Key: QMGYFDMQXHVRGS-UHFFFAOYSA-N
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Description

    Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Conditions: Reflux in an appropriate solvent like dichloromethane.

  • Attachment of the Phenylsulfanyl Group

      Reagents: Phenylthiol and a base such as sodium hydride.

      Conditions: Nucleophilic substitution reaction under inert atmosphere.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions

    • Formation of the Thieno[2,3-d]pyrimidine Core

        Starting Materials: 2-aminothiophene and a suitable diketone.

        Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

        Products: Sulfoxides or sulfones, depending on the extent of oxidation.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Products: Reduced forms of the phenylsulfanyl group, potentially leading to thiols.

    • Substitution

        Reagents: Nucleophiles such as amines or alkoxides.

        Conditions: Typically carried out in polar aprotic solvents like dimethylformamide.

        Products: Substituted derivatives where the chloro group is replaced by the nucleophile.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide in acetic acid.

      Reduction: Sodium borohydride in ethanol.

      Substitution: Sodium hydride in dimethylformamide.

    Scientific Research Applications

    Chemistry

    In chemistry, 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules

    Biology and Medicine

    In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thieno[2,3-d]pyrimidine core is known for its biological activity, and modifications with phenylsulfanyl and chloro groups can enhance its interaction with biological targets, making it a candidate for drug development.

    Industry

    In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure and substituents make it suitable for incorporation into polymers or as a precursor for advanced materials.

    Mechanism of Action

    The mechanism of action of 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine
    • 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[3,2-d]pyrimidine

    Uniqueness

    Compared to similar compounds, 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine stands out due to the specific positioning of the phenylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a unique balance that can be exploited in various applications.

    This detailed overview highlights the significance of this compound in scientific research and industrial applications

    Properties

    IUPAC Name

    4-chloro-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H13ClN2S2/c1-9-10(2)20-15-13(9)14(16)17-12(18-15)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QMGYFDMQXHVRGS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC=C3)Cl)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H13ClN2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    320.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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